molecular formula C22H17FN2O3 B2671716 (3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)(2-furyl)methanone CAS No. 477709-15-2

(3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)(2-furyl)methanone

Cat. No.: B2671716
CAS No.: 477709-15-2
M. Wt: 376.387
InChI Key: LOSJBYOUSNTZHR-UHFFFAOYSA-N
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Description

This compound contains several functional groups including a biphenyl group, a pyrazole ring, and a furan ring. The biphenyl group consists of two phenyl rings connected by a single bond . The pyrazole ring is a five-membered ring with two nitrogen atoms . The furan ring is a five-membered ring with an oxygen atom .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The biphenyl group could potentially exhibit rotation around the single bond connecting the two phenyl rings, leading to different conformations .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. For example, the fluoro group is quite electronegative and could influence the electron distribution in the molecule .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on factors such as its molecular structure, the functional groups present, and the specific conditions (such as temperature and pressure) .

Scientific Research Applications

Synthesis and Antimicrobial Evaluation

Compounds related to the specified chemical structure have been synthesized and evaluated for their antimicrobial properties. For instance, novel bis-α,β-unsaturated ketones and related derivatives were prepared and assessed for their antimicrobial effects. These compounds demonstrated significant activity against various microbial strains, highlighting their potential in the development of new antimicrobial agents (Altalbawy, 2013).

Structural Exploration and DFT Study

The structural properties of compounds containing similar functional groups have been confirmed through FTIR, NMR, and mass spectrometry, alongside single crystal X-ray diffraction. Density functional theory (DFT) studies further validate the molecular structures, offering insights into the electronic properties and potential reactivity of these compounds (Huang et al., 2021).

Fluorescence and Chemiluminescence Properties

Lophine analogues, which share structural similarities with the specified compound, exhibit notable fluorescence and chemiluminescence properties. These findings suggest applications in developing fluorescent markers and chemiluminescent probes for various analytical and diagnostic purposes (Nakashima et al., 1998).

Antitumor Activity

The synthesis of specific derivatives has led to the exploration of their antitumor activities. Preliminary biological testing on cancer cell lines indicates that these compounds can inhibit the proliferation of cells, pointing towards their potential use in cancer therapy (Tang & Fu, 2018).

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to comment on the mechanism of action of this compound .

Properties

IUPAC Name

[3-[1-(3-fluoro-4-phenylphenoxy)ethyl]pyrazol-1-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FN2O3/c1-15(20-11-12-25(24-20)22(26)21-8-5-13-27-21)28-17-9-10-18(19(23)14-17)16-6-3-2-4-7-16/h2-15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOSJBYOUSNTZHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NN(C=C1)C(=O)C2=CC=CO2)OC3=CC(=C(C=C3)C4=CC=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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